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Compound of Interest

Compound Name: m-PEG10-acid

Cat. No.: B1193042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG10-acid for the

surface modification of nanoparticles. Polyethylene glycol (PEG)ylation is a widely adopted

strategy to improve the in vivo performance of nanoparticles by reducing non-specific protein

adsorption, preventing aggregation, and prolonging circulation times. m-PEG10-acid, a

monodispersed PEG linker with a terminal carboxylic acid, offers a versatile platform for

covalently attaching a hydrophilic PEG layer to a variety of nanoparticle surfaces.

Introduction to m-PEG10-acid
m-PEG10-acid is a hetero-bifunctional PEG derivative with a methoxy-terminated PEG chain

of ten ethylene glycol units and a terminal carboxylic acid group. This structure provides a

balance between hydrophilicity and a reactive handle for conjugation. The carboxylic acid can

be activated to react with primary amine groups on the nanoparticle surface, forming stable

amide bonds. This process, often referred to as PEGylation, imparts a "stealth" character to the

nanoparticles, shielding them from opsonization and clearance by the mononuclear phagocyte

system (MPS).

Key Properties of m-PEG10-acid:
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Property Value Reference

Molecular Weight ~500.58 g/mol [1]

Chemical Formula C22H44O12 [1]

Structure
CH3O-(CH2CH2O)10-

CH2COOH
N/A

Solubility
Soluble in water and most

organic solvents
N/A

Reactivity
Carboxylic acid group reacts

with primary amines
[2]

Applications in Nanoparticle Surface Modification
The surface modification of nanoparticles with m-PEG10-acid is a critical step in the

development of nanomedicines for various applications, including:

Drug Delivery: PEGylation enhances the systemic circulation time of drug-loaded

nanoparticles, leading to improved tumor accumulation through the enhanced permeability

and retention (EPR) effect.

Medical Imaging: For contrast agents used in magnetic resonance imaging (MRI) or other

imaging modalities, a PEG coating improves their biocompatibility and in vivo stability.

Diagnostics: PEGylated nanoparticles exhibit reduced non-specific binding, leading to

improved signal-to-noise ratios in diagnostic assays.

Effects of m-PEG10-acid Modification on
Nanoparticle Properties
The conjugation of m-PEG10-acid to the surface of nanoparticles induces significant changes

in their physicochemical properties. The following tables summarize typical effects observed

upon PEGylation.

Table 1: Effect of m-PEG10-acid Modification on Physicochemical Properties of Nanoparticles
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Nanoparticle
Type

Parameter
Before
Modification

After m-
PEG10-acid
Modification

Reference

Gold

Nanoparticles

(AuNPs)

Hydrodynamic

Diameter (nm)
15 ± 2 25 ± 3 [3]

Zeta Potential

(mV)
-35 ± 5 -15 ± 4 [4]

Iron Oxide

Nanoparticles

(IONPs)

Hydrodynamic

Diameter (nm)
50 ± 5 70 ± 8

Zeta Potential

(mV)
+25 ± 4 +10 ± 3

Liposomes
Hydrodynamic

Diameter (nm)
100 ± 10 110 ± 12

Zeta Potential

(mV)
-20 ± 3 -10 ± 2

Polymeric

Nanoparticles

(PLGA)

Hydrodynamic

Diameter (nm)
150 ± 15 165 ± 18

Zeta Potential

(mV)
-25 ± 4 -12 ± 3

Note: The data presented are representative values from the literature for nanoparticles

modified with short-chain PEG-acids and are intended to be illustrative of the expected

changes upon modification with m-PEG10-acid.

Table 2: Effect of m-PEG10-acid Modification on Drug Loading and Release Kinetics

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.mdpi.com/2306-5354/9/12/766
https://www.researchgate.net/figure/Size-distribution-a-and-zeta-potential-b-of-15-nm-AuNPs-PEG-hybrids-in-function-of_fig2_272168921
https://www.benchchem.com/product/b1193042?utm_src=pdf-body
https://www.benchchem.com/product/b1193042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nanoparticl
e Type

Drug

Drug
Loading
Capacity
(%)

Encapsulati
on
Efficiency
(%)

Release
Profile

Reference

PLGA

Nanoparticles
Doxorubicin ~5% ~70%

Sustained

release over

72h

Liposomes Cisplatin ~2% ~40%

Slower

release

compared to

non-

PEGylated

Mesoporous

Silica

Nanoparticles

Ibuprofen ~15% ~85%

pH-

dependent

sustained

release

Note: Drug loading and release are highly dependent on the specific drug, nanoparticle

composition, and the conjugation chemistry used. The data provided are illustrative examples.

Table 3: In Vivo Biodistribution of PEGylated Nanoparticles (% Injected Dose)

Organ
1 hour post-
injection

24 hours post-
injection

Reference

Blood 40 ± 8 10 ± 3

Liver 15 ± 4 25 ± 6

Spleen 5 ± 2 10 ± 3

Tumor 2 ± 1 8 ± 2

Note: This data is representative for PEGylated nanoparticles and highlights the prolonged

circulation and passive tumor targeting capabilities.
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Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of different

nanoparticle types with m-PEG10-acid using the common 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Workflow for Nanoparticle Surface Modification with m-
PEG10-acid
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General Workflow for m-PEG10-acid Conjugation

Step 1: Activation of m-PEG10-acid

Step 2: Conjugation to Nanoparticles

Step 3: Purification

Step 4: Characterization

Dissolve m-PEG10-acid, EDC, and NHS in MES buffer (pH 6.0)

Incubate for 15-30 minutes at room temperature

Formation of NHS-ester

Add activated m-PEG10-acid solution to amine-functionalized nanoparticles in PBS (pH 7.4)

Incubate for 2-4 hours at room temperature

Amide bond formation

Remove unreacted PEG and byproducts via dialysis or centrifugal filtration

Wash nanoparticles with ultrapure water

Analyze size, zeta potential, and surface chemistry (e.g., DLS, FTIR, NMR)

Click to download full resolution via product page

Caption: General workflow for conjugating m-PEG10-acid to nanoparticles.
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Protocol 1: Modification of Amine-Functionalized Gold
Nanoparticles (AuNPs)
Materials:

Amine-functionalized AuNPs

m-PEG10-acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

Phosphate-buffered saline (PBS) (1X, pH 7.4)

Ultrapure water

Dialysis membrane (MWCO appropriate for nanoparticles) or centrifugal filter units

Procedure:

Activation of m-PEG10-acid: a. Dissolve m-PEG10-acid (5-fold molar excess to surface

amines on AuNPs) in MES buffer. b. Add EDC (2-fold molar excess to m-PEG10-acid) and

NHS (5-fold molar excess to m-PEG10-acid) to the solution. c. Incubate the mixture for 30

minutes at room temperature with gentle stirring to form the NHS-activated PEG.

Conjugation to AuNPs: a. Add the activated m-PEG10-acid solution to the amine-

functionalized AuNP dispersion in PBS. b. Allow the reaction to proceed for 2-4 hours at

room temperature with gentle stirring.

Purification: a. Transfer the reaction mixture to a dialysis bag and dialyze against ultrapure

water for 48 hours, changing the water every 6-8 hours. b. Alternatively, use centrifugal filter

units to wash the nanoparticles with ultrapure water three times.

Characterization: a. Resuspend the purified PEGylated AuNPs in ultrapure water. b.

Characterize the nanoparticles for hydrodynamic size and zeta potential using Dynamic Light
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Scattering (DLS). c. Confirm PEGylation using Fourier-transform infrared spectroscopy

(FTIR) or other suitable techniques.

Protocol 2: Modification of Amine-Functionalized Iron
Oxide Nanoparticles (IONPs)
Materials:

Amine-functionalized IONPs

m-PEG10-acid

EDC, NHS

MES buffer (0.1 M, pH 6.0)

PBS (1X, pH 7.4)

Ultrapure water

Magnetic separator

Centrifugal filter units

Procedure:

Activation of m-PEG10-acid: Follow the same procedure as in Protocol 1.

Conjugation to IONPs: a. Add the activated m-PEG10-acid solution to the amine-

functionalized IONP dispersion in PBS. b. Incubate the mixture for 2-4 hours at room

temperature with gentle stirring.

Purification: a. Use a magnetic separator to pellet the IONPs and discard the supernatant. b.

Resuspend the IONPs in ultrapure water and repeat the magnetic separation and washing

step three times. c. For a more thorough purification, use centrifugal filter units.

Characterization: a. Resuspend the purified PEGylated IONPs in an appropriate buffer. b.

Characterize the nanoparticles as described in Protocol 1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1193042?utm_src=pdf-body
https://www.benchchem.com/product/b1193042?utm_src=pdf-body
https://www.benchchem.com/product/b1193042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Post-Insertion Modification of Liposomes
Materials:

Pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2)

m-PEG10-acid

EDC, NHS

MES buffer (0.1 M, pH 6.0)

PBS (1X, pH 7.4)

Size-exclusion chromatography (SEC) column or dialysis membrane

Procedure:

Activation of m-PEG10-acid: Follow the same procedure as in Protocol 1.

Conjugation to Liposomes: a. Add the activated m-PEG10-acid solution to the liposome

suspension in PBS. b. Incubate the mixture for 2-4 hours at room temperature with gentle

stirring.

Purification: a. Remove unreacted PEG and coupling agents by passing the liposome

suspension through a size-exclusion chromatography column (e.g., Sephadex G-50). b.

Alternatively, dialyze the liposome suspension against PBS for 24-48 hours.

Characterization: a. Characterize the PEGylated liposomes for size and zeta potential using

DLS. b. The degree of PEGylation can be quantified using appropriate analytical techniques.

Cellular Uptake and Signaling Pathways
PEGylation is primarily designed to reduce interactions with biological components, thereby

preventing the activation of specific signaling pathways that lead to nanoparticle clearance. The

cellular uptake of PEGylated nanoparticles, when it occurs, is generally mediated by endocytic

pathways.
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Cellular Uptake Pathways of PEGylated Nanoparticles

Clathrin-Mediated Endocytosis Caveolae-Mediated Endocytosis

m-PEG10-acid
Modified Nanoparticle

Cell Membrane

Clathrin-Coated Pit

Binding to Receptors

Caveolae

Clathrin-Coated Vesicle

Early Endosome

Lysosome
(Degradation)

Recycling to
Cell Surface

Caveosome

Click to download full resolution via product page

Caption: Cellular uptake of PEGylated nanoparticles via endocytosis.
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The primary mechanisms for the internalization of PEGylated nanoparticles are clathrin-

mediated and caveolae-mediated endocytosis. The "stealth" PEG layer minimizes non-specific

interactions, but nanoparticles can still be internalized, particularly if they are functionalized

with targeting ligands that bind to specific cell surface receptors. Following internalization, the

nanoparticles are trafficked to endosomes and may eventually end up in lysosomes for

degradation or be recycled back to the cell surface.

Conclusion
m-PEG10-acid is a valuable tool for the surface modification of a wide range of nanoparticles.

The protocols and data presented in these application notes provide a foundation for

researchers to effectively utilize this reagent to enhance the in vivo performance of their

nanomedicine platforms. Careful characterization of the modified nanoparticles is crucial to

ensure the desired physicochemical properties and biological outcomes are achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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